molecular formula C17H19N5O3 B14946804 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-(2,4-dimethylphenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B14946804
M. Wt: 341.4 g/mol
InChI Key: LZECVWMGCVZTGR-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually purine derivatives and substituted acetamides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives in various chemical reactions.

Biology

Biologically, purine derivatives are known for their roles in cellular processes. This compound might be investigated for its potential effects on cellular metabolism and signaling pathways.

Medicine

In medicine, compounds like this are often explored for their therapeutic potential. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-(2,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19N5O3/c1-10-5-6-12(11(2)7-10)19-13(23)8-22-9-18-14-15(22)20(3)17(25)21(4)16(14)24/h5-7,9H,8H2,1-4H3,(H,19,23)

InChI Key

LZECVWMGCVZTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C2N(C(=O)N(C3=O)C)C)C

Origin of Product

United States

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